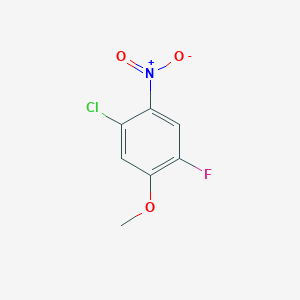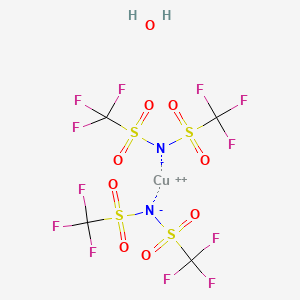
Copper(II) trifluoromethanesulfonimide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) trifluoromethanesulfonimide hydrate is a chemical compound with the molecular formula Cu(C₂F₆NO₄S₂)₂·xH₂O. It is known for its use as a catalyst in various chemical reactions. The compound is characterized by its pale blue to dark green crystalline appearance and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(II) trifluoromethanesulfonimide hydrate can be synthesized through the reaction of copper(II) salts with trifluoromethanesulfonimide. The reaction typically involves dissolving copper(II) salts in an appropriate solvent, followed by the addition of trifluoromethanesulfonimide under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Copper(II) trifluoromethanesulfonimide hydrate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions.
Substitution: It participates in substitution reactions where ligands are exchanged
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents, reducing agents, and other metal salts. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various organic and inorganic compounds, often with significant catalytic properties .
Scientific Research Applications
Copper(II) trifluoromethanesulfonimide hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, facilitating reactions such as Diels-Alder reactions, cyclopropanation, and oligosaccharide synthesis
Biology: It is employed in biochemical studies to understand enzyme mechanisms and metal ion interactions
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals and therapeutic agents
Industry: It is used in industrial processes for the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism by which Copper(II) trifluoromethanesulfonimide hydrate exerts its effects involves its ability to act as a Lewis acid. This property allows it to facilitate various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include interactions with organic molecules and metal ions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Copper(II) trifluoromethanesulfonate: Similar in structure and used as a catalyst in similar reactions
Copper(II) acetate hydrate: Another copper-based compound with catalytic properties
Copper(II) trifluoroacetylacetonate: Used in organic synthesis and catalysis
Uniqueness
Copper(II) trifluoromethanesulfonimide hydrate is unique due to its high solubility in water and its ability to act as a strong Lewis acid. This makes it particularly effective in catalyzing a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
copper;bis(trifluoromethylsulfonyl)azanide;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Cu.H2O/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;;/h;;;1H2/q2*-1;+2; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSOQNLWNNNBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.O.[Cu+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2CuF12N2O9S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162715-14-2 |
Source


|
| Record name | Copper(II) Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
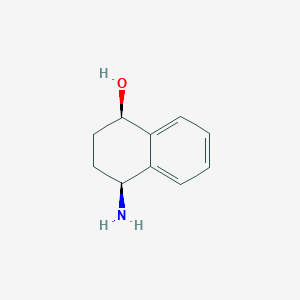
![tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B8131762.png)
![1-(tert-Butoxycarbonyl)-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-3-carboxylic acid](/img/structure/B8131778.png)
![2-Bromo-4,4-dimethyl-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B8131790.png)

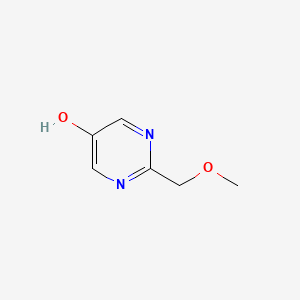
![Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B8131813.png)
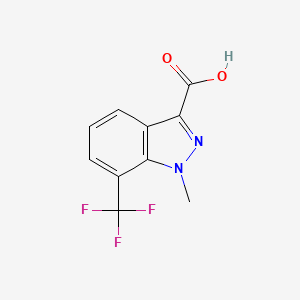
![(R)-Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-C]pyridin-6(7H)-YL)acetate sulfate](/img/structure/B8131829.png)
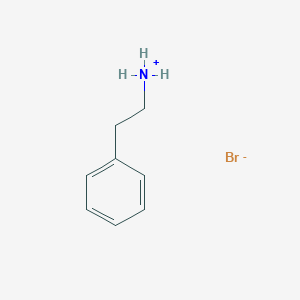
![7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B8131835.png)
![Copper,bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-KO]methanesulfonamidato-KO]-](/img/structure/B8131843.png)
![tert-Butyl (6-bromobenzo[d]thiazol-2-yl)(tert-butoxycarbonyl)carbamate](/img/structure/B8131851.png)
